2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O2/c1-3-26-22-19(23-28-21(30-33-23)16-10-6-4-8-14(16)2)20(25)31(29-22)13-18(32)27-12-15-9-5-7-11-17(15)24/h4-11H,3,12-13,25H2,1-2H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJOHEINGJELLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyrazole Ring: This step often involves the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled using appropriate linkers and reagents, such as amines and acylating agents.
Final Functionalization: Introduction of the 2-chlorobenzyl and acetamide groups through nucleophilic substitution and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylamino groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole and pyrazole rings, potentially leading to ring-opened products or reduced derivatives.
Substitution: The aromatic rings and the acetamide group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxides, imines.
Reduction Products: Reduced rings, amines.
Substitution Products: Halogenated derivatives, substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its structure suggests potential interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its multiple functional groups allow for diverse interactions with biological macromolecules, making it a promising lead compound for drug development.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity.
Mechanism of Action
The mechanism by which 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings could facilitate binding to active sites, while the amino and acetamide groups might form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Pyrazole-Oxadiazole Derivatives
Compound from :
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
- Structural Differences: Oxadiazole substituent: 4-Methoxyphenyl (polar, electron-rich) vs. o-tolyl (lipophilic, electron-neutral) in the target compound. Pyrazole position 3: Methylsulfanyl (SMe, hydrophobic) vs. ethylamino (NH-containing, hydrogen-bond donor).
- Ethylamino in the target compound may enhance binding affinity in biological systems through hydrogen bonding .
Compound from :
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structural Differences: Lacks the oxadiazole ring; pyrazole is substituted with a cyano group (electron-withdrawing) and a 4-chlorophenyl group. Acetamide side chain: 2-chloro substituent instead of 2-chlorobenzyl.
- Implications: Simpler structure with reduced steric hindrance may favor synthetic accessibility.
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Differences :
- Replaces oxadiazole with a 1,2,4-triazole ring (more electron-rich).
- Triazole is substituted with pyridinyl and ethyl groups.
- Acetamide linked to a methoxyphenyl group instead of chlorobenzyl.
- Implications :
2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide
Key Research Findings and Implications
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: Methoxy () and cyano () substituents modulate electronic properties, affecting binding to biological targets.
Heterocycle Impact: Oxadiazole vs. Triazole: Oxadiazoles (target compound) are less basic than triazoles (), influencing solubility and target engagement. Bioisosteric Potential: Oxadiazoles may mimic ester or amide groups, improving metabolic stability .
Acetamide Modifications :
- 2-Chlorobenzyl vs. Methoxyphenyl : The chlorobenzyl group in the target compound offers halogen-bonding capabilities, while methoxyphenyl () provides hydrogen-bond acceptor sites .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis involves multi-step processes, including oxadiazole ring formation, pyrazole functionalization, and coupling with acetamide derivatives. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux in ethanol or isopropanol .
- Pyrazole coupling : Reaction of intermediates with ethylamine derivatives under controlled pH (using NaOH/K₂CO₃) and temperatures (60–80°C) .
- Final acetamide linkage : Use of chloroacetyl chloride in dioxane with triethylamine as a base, followed by recrystallization (ethanol-DMF mixtures) for purification .
- Critical Conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and stoichiometric precision for high yields (>70%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyrazole NH at δ 10–12 ppm, aromatic protons in o-tolyl at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 5 ppm) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?
- Methodological Answer :
- Design of Experiments (DOE) : Optimize parameters like solvent polarity (e.g., switching from ethanol to DMF for polar intermediates) and catalyst loading (e.g., 10 mol% K₂CO₃ vs. NaOH) .
- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted chloroacetyl chloride .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How should researchers resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Comparative SAR studies : Analyze structural variations (e.g., o-tolyl vs. 4-chlorophenyl in oxadiazole) and their impact on bioactivity using a standardized panel of assays .
- Validation assays : Repeat conflicting studies under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate experimental variables .
- Computational docking : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina to rationalize discrepancies .
Q. What computational methods are suitable for predicting the compound’s physicochemical and ADMET properties?
- Methodological Answer :
- MESP/HOMO-LUMO analysis : Gaussian 09 calculations to map electrostatic potentials and predict reactivity sites .
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.5–3.5), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Fragment-based design : Synthesize derivatives with modifications to the pyrazole (e.g., methyl vs. ethylamino groups) or oxadiazole (e.g., halogen substitutions) .
- Bioisosteric replacement : Replace the 2-chlorobenzyl group with 4-fluorobenzyl to assess tolerance for electronegative substituents .
- 3D-QSAR modeling : CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
